3,5-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1,2-oxazole-4-carboxamide
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Overview
Description
3,5-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1,2-oxazole-4-carboxamide is a complex organic compound that features a benzimidazole moiety linked to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1,2-oxazole-4-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated using an appropriate alkyl halide to introduce the 1-methyl group.
Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Coupling Reaction: Finally, the benzimidazole derivative is coupled with the oxazole derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amines or alcohols derived from the oxazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, 3,5-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1,2-oxazole-4-carboxamide may exhibit interesting bioactivity, making it a candidate for drug discovery and development. Its potential interactions with biological macromolecules can be studied to understand its pharmacological properties.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests it might interact with specific enzymes or receptors, making it a potential lead compound for the development of new drugs.
Industry
Industrially, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1,2-oxazole-4-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting or modulating their activity. The oxazole ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Oxazole Derivatives: Compounds such as oxaprozin, a nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
What sets 3,5-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1,2-oxazole-4-carboxamide apart is its combined structure of benzimidazole and oxazole rings, which may confer unique biological activities and chemical properties. This dual-ring system can enhance its binding affinity and specificity towards certain biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C16H18N4O2 |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
3,5-dimethyl-N-[2-(1-methylbenzimidazol-2-yl)ethyl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C16H18N4O2/c1-10-15(11(2)22-19-10)16(21)17-9-8-14-18-12-6-4-5-7-13(12)20(14)3/h4-7H,8-9H2,1-3H3,(H,17,21) |
InChI Key |
LOLVRXOYAJFSRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCC2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
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